2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide

Acetylcholinesterase inhibition Covalent inhibitor design Structure-Activity Relationship

2-Chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide is an N,N-disubstituted chloroacetamide (C11H14ClNOS, MW 243.75 g/mol) featuring an electrophilic chloroacetyl warhead, a tertiary N-methyl amide, and a para-methylthio-substituted benzyl group. Its computed XLogP3 of 2.4 and topological polar surface area of 45.6 Ų position it as a moderately lipophilic scaffold with zero hydrogen bond donors, consistent with blood-brain barrier permeability potential.

Molecular Formula C11H14ClNOS
Molecular Weight 243.75
CAS No. 923695-17-4
Cat. No. B2728905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide
CAS923695-17-4
Molecular FormulaC11H14ClNOS
Molecular Weight243.75
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)SC)C(=O)CCl
InChIInChI=1S/C11H14ClNOS/c1-13(11(14)7-12)8-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3
InChIKeyFUPYLSPCVMCPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide (CAS 923695-17-4): Physicochemical Identity and Compound Class


2-Chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide is an N,N-disubstituted chloroacetamide (C11H14ClNOS, MW 243.75 g/mol) featuring an electrophilic chloroacetyl warhead, a tertiary N-methyl amide, and a para-methylthio-substituted benzyl group [1]. Its computed XLogP3 of 2.4 and topological polar surface area of 45.6 Ų position it as a moderately lipophilic scaffold with zero hydrogen bond donors, consistent with blood-brain barrier permeability potential [2]. The compound is commercially available at 95–98% purity from multiple suppliers, with recommended long-term storage in cool, dry conditions . Chloroacetamides of this structural class have been investigated as targeted covalent inhibitors in anticancer and antimicrobial drug discovery, with the chloroacetyl moiety serving as a cysteine-reactive warhead [3].

Why In-Class N,N-Disubstituted Chloroacetamides Cannot Be Interchanged for 2-Chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide


Within the N,N-disubstituted chloroacetamide family, even minor modifications—such as swapping N-methyl for N-ethyl or removing the para-methylthio group—dramatically alter biological target engagement, potency, and pharmacokinetic behavior. BindingDB data for the N-ethyl analog (CAS 1353983-04-6) reveals nanomolar AChE inhibition (Ki = 246 nM), while the des-methyl analog (CAS 1353975-78-6) shows micromolar AChE inhibition (IC50 = 13,500 nM)—a >50-fold potency difference attributable solely to N-alkyl substitution [1][2]. The 4-methylthio substituent on the benzyl ring further modulates lipophilicity, metabolic stability, and sulfur-mediated protein interactions that are absent in the unsubstituted N-benzyl analog (CAS 73685-56-0) [3]. In the context of covalent inhibitor design, the specific combination of N-methyl and 4-methylthio substitution controls both the electrophilic reactivity of the chloroacetyl warhead and the non-covalent positioning of the scaffold at the target site, making direct substitution by close analogs without quantitative comparative data inadvisable [4].

Quantitative Differentiation Evidence: 2-Chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide vs. Closest Analogs


N-Methyl vs. N-Ethyl Substitution: Impact on Lipophilicity, Steric Profile, and Predicted AChE Binding Trough Depth

The target compound bears an N-methyl group, while the closest characterized analog 2-chloro-N-ethyl-N-(4-(methylthio)benzyl)acetamide (CAS 1353983-04-6) bears an N-ethyl group. The ethyl analog has a measured Ki of 246 nM against electric eel AChE (non-competitive inhibition) and IC50 of 260 nM against recombinant human AChE [1]. The N-methyl analog is predicted to exhibit distinct binding kinetics due to reduced steric bulk—the ethyl-to-methyl change removes one methylene rotor, reducing the number of rotatable bonds from 5 to 4 and decreasing computed logP by approximately 0.4 units [2]. In covalent inhibitor SAR, smaller N-alkyl substituents generally accelerate warhead accessibility to the target cysteine while reducing residence time, creating a differentiated reactivity-selectivity profile that must be empirically validated [3]. Direct head-to-head AChE inhibition data for the N-methyl compound are not yet publicly available, necessitating in-house comparative profiling.

Acetylcholinesterase inhibition Covalent inhibitor design Structure-Activity Relationship

Para-Methylthio Substituent vs. Unsubstituted Phenyl: Lipophilicity and Metabolic Stability Differentiation

The target compound's 4-methylthio substituent distinguishes it from the simple N-benzyl-2-chloro-N-methylacetamide (CAS 73685-56-0, C10H12ClNO, MW 197.66). The methylthio group increases molecular weight by 46.09 g/mol (+23.3%), elevates computed logP (XLogP3 = 2.4 vs. an estimated ~1.9 for the unsubstituted analog), and introduces a sulfur atom capable of engaging in S–π interactions, hydrogen bonding as a weak acceptor, and potential metabolic oxidation to sulfoxide/sulfone metabolites [1]. While no direct comparative metabolic stability data exist for these two specific compounds, class-level evidence from chloroacetamide SAR studies indicates that para-substitution on the benzyl ring significantly modulates both target binding and ADMET properties, with lipophilic substituents generally increasing microsomal clearance but also enhancing passive permeability [2]. The thioether moiety is metabolically distinct from the unsubstituted phenyl ring: it can undergo CYP450-mediated S-oxidation, creating metabolites with altered polarity and potentially distinct off-target profiles [3].

Drug metabolism CYP450 stability Lipophilicity optimization

N-Methyl vs. N-H (Secondary Amide): Contrasting AChE Inhibitory Potency Revealed Through Analog Data

The closest structural comparator with publicly available bioactivity data is 2-chloro-N-(4-(methylthio)benzyl)acetamide (CAS 1353975-78-6), which differs from the target compound only by lacking the N-methyl substituent (secondary amide vs. tertiary amide). This des-methyl analog exhibits an AChE IC50 of 13,500 nM—a value indicative of very weak inhibition [1]. In contrast, tertiary N,N-disubstituted chloroacetamides with N-alkyl groups (such as the N-ethyl analog, Ki = 246 nM) demonstrate markedly enhanced AChE engagement [2]. The N-methyl group in the target compound is expected to: (a) eliminate the hydrogen bond donor capacity of the amide NH (HBD = 0 vs. 1), improving membrane permeability; (b) restrict amide bond rotation, pre-organizing the bioactive conformation; and (c) enhance metabolic stability by blocking N-dealkylation at the amide nitrogen [3]. This class-level SAR trend—tertiary amide >> secondary amide for AChE inhibition—is a critical differentiator when selecting between N-methyl and N-H chloroacetamide building blocks.

Acetylcholinesterase N-alkyl SAR Covalent warhead accessibility

Chloroacetyl Warhead Reactivity: Intrinsic Electrophilicity and Its Modulation by N-Substitution

The chloroacetyl group is a moderately reactive electrophilic warhead designed for covalent modification of cysteine thiols. Within the N,N-disubstituted chloroacetamide series, the N-substituents electronically modulate the carbonyl electrophilicity: electron-donating alkyl groups reduce the partial positive charge on the carbonyl carbon, slightly attenuating reactivity compared to N-H or N-aryl analogs [1]. The target compound's N-methyl group is the smallest possible N-alkyl substituent, providing the least steric hindrance to nucleophilic attack at the chloroacetyl CH2Cl site among N-alkyl analogs. This positions 2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide as a maximal-accessibility warhead scaffold: the N-methyl group minimizes steric shielding while maintaining tertiary amide stability advantages (no N-H, no racemization-prone α-center) [2]. In the broader chloroacetamide class, the Bogdanović et al. (2025) study demonstrated that N,N-disubstituted chloroacetamides effectively activate both extrinsic and intrinsic apoptotic pathways through covalent target engagement, with compounds 9–12 acting as strong apoptosis inducers (IC50 <10 μM against HeLa, K562, A549 cell lines) [3]. The target compound's specific combination of N-methyl and 4-methylthio groups offers a distinct reactivity-stability profile that must be empirically benchmarked against analogs for each covalent target of interest.

Covalent inhibitor Electrophilic warhead Thiol reactivity Chemical stability

Computed ADMET Profile Differentiation: CNS MPO Score and Drug-Likeness Comparison

Using the physicochemical properties computed by PubChem, 2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide can be benchmarked against key drug-likeness metrics and compared to its closest analogs. The target compound (MW = 243.75, XLogP3 = 2.4, TPSA = 45.6 Ų, HBD = 0, HBA = 2, rotatable bonds = 4) satisfies all Lipinski Rule of 5 criteria [1]. Its CNS MPO (Multiparameter Optimization) score—calculated from these parameters—is estimated at approximately 5.0–5.5 on a 0–6 scale, placing it in the desirable range for CNS drug candidates (MPO ≥ 4). By comparison, the N-ethyl analog (MW = 257.78, estimated XLogP3 ≈ 2.8, TPSA unchanged) has a slightly lower predicted CNS MPO due to increased lipophilicity and molecular weight, while the des-methylthio analog (MW = 197.66, lower XLogP3) shows improved MPO at the expense of target-binding functionality . The Bogdanović et al. (2025) ADMET predictions for the N,N-disubstituted chloroacetamide class indicate generally druglike properties with favorable absorption and distribution profiles, though specific clearance and toxicity predictions require compound-specific in vitro profiling [2].

ADMET prediction CNS drug design Drug-likeness Lead optimization

Evidence-Backed Application Scenarios for 2-Chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide (CAS 923695-17-4)


Covalent AChE Inhibitor Lead Optimization: SAR Triage with N-Methyl/N-Ethyl/N-H Comparator Panel

Based on cross-study analog data showing that the N-ethyl variant achieves Ki = 246 nM (eeAChE) and IC50 = 260 nM (hAChE) while the des-alkyl secondary amide shows only IC50 = 13,500 nM [1], this compound is positioned for systematic SAR profiling as the N-methyl reference point in a three-point N-alkyl comparator panel (N-H, N-methyl, N-ethyl). Its intermediate steric and lipophilic properties (ΔMW −14 vs. N-ethyl, ΔHBD −1 vs. N-H) make it the most ligand-efficient starting scaffold for optimizing AChE covalent inhibition while maintaining CNS drug-likeness (estimated CNS MPO ≥ 5.0) [2]. Researchers should procure the compound alongside its N-ethyl and N-H analogs to establish the full N-alkyl SAR landscape for their target of interest.

Covalent Warhead Accessibility Screening: Profiling Targetable Cysteines Across the Proteome

The compound's N-methyl group provides the least steric hindrance to nucleophilic attack at the chloroacetyl CH2Cl site among tertiary amide analogs. As demonstrated by the Bogdanović et al. (2025) class-level finding that N,N-disubstituted chloroacetamides activate both extrinsic and intrinsic apoptotic pathways via covalent engagement [3], this compound can serve as a maximal-accessibility probe in chemoproteomic screening campaigns (e.g., isoTOP-ABPP) to identify ligandable cysteine residues across the proteome. Its 4-methylthio substituent further provides a distinct mass tag for MS-based target identification compared to the unsubstituted N-benzyl analog (ΔMW +46 Da).

Synthetic Intermediate for Agrochemical and Pharmaceutical Building Block Libraries

The compound's dual functionality—electrophilic chloroacetyl group and nucleophilic thioether—enables its use as a versatile building block for generating diverse compound libraries via sequential nucleophilic substitution at the chloroacetyl carbon followed by thioether oxidation or alkylation [4]. The N-methyl tertiary amide is stable to a wider range of reaction conditions compared to secondary amides (no N-H deprotonation side reactions), while the 4-methylthio group serves as a latent sulfoxide/sulfone handle for late-stage diversification. This differentiated reactivity profile justifies its selection over simpler N-benzyl chloroacetamides when sulfur-containing pharmacophores are desired in the final target molecules.

Comparative Metabolic Stability and CYP450 Profiling in Thioether-Containing Covalent Inhibitors

The 4-methylthio substituent introduces a CYP450-mediated S-oxidation metabolic pathway absent in des-methylthio analogs. Given the class-level ADMET predictions from Bogdanović et al. (2025) indicating favorable druglike properties for N,N-disubstituted chloroacetamides [3], this compound can serve as a model substrate for investigating the impact of thioether oxidation on covalent inhibitor pharmacokinetics. Procurement is specifically justified when the research objective is to compare metabolic soft spot profiles between the 4-methylthio compound and its 4-H, 4-methoxy, or 4-halogen benzyl analogs in microsomal or hepatocyte stability assays, enabling data-driven selection of the optimal benzyl substituent for in vivo studies.

Quote Request

Request a Quote for 2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.